N-(trifluoromethylthio)phthalimide
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Overview
Description
N-(trifluoromethylthio)phthalimide is an organic compound that has gained significant attention in the field of organic chemistry due to its unique properties and applications. It is known for its role as a trifluoromethylthiolation reagent, which introduces the trifluoromethylthio group (CF3S) into various organic molecules. This compound is valued for its stability and ease of handling, making it a useful reagent in various synthetic transformations .
Biochemical Analysis
Biochemical Properties
N-(trifluoromethylthio)phthalimide plays a significant role in biochemical reactions, particularly in the synthesis of acyl fluorides. It interacts with various enzymes, proteins, and other biomolecules, facilitating the deoxygenated fluorination of carboxylic acids . The compound’s electrophilic nature allows it to act as a fluorinated reagent, making it an essential component in organic transformations . The interactions between this compound and biomolecules are primarily based on its ability to modulate chemical and biological properties such as metabolic stability, lipophilicity, and bioavailability .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including alterations in gene expression and metabolic activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for its prolonged use in biochemical experiments . Its degradation products may also have significant effects on cellular processes, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in the deoxygenated fluorination of carboxylic acids highlights its importance in organic synthesis and biochemical research . Additionally, this compound’s interactions with metabolic enzymes can influence the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(trifluoromethylthio)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalimide with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: N-(trifluoromethylthio)phthalimide primarily undergoes electrophilic trifluoromethylthiolation reactions. It acts as an electrophilic source of the CF3S group, which can be introduced into various nucleophiles, including amines, thiols, and boronic acids .
Common Reagents and Conditions: The compound reacts readily with nucleophiles in the presence of a base or a catalyst. For example, it can react with boronic acids in the presence of a copper catalyst to form trifluoromethylthiolated products. The reactions are typically carried out under mild conditions, making the process efficient and practical .
Major Products Formed: The major products formed from reactions involving this compound are trifluoromethylthiolated derivatives of the nucleophiles used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
N-(trifluoromethylthio)phthalimide has a wide range of applications in scientific researchThe compound is also employed in the synthesis of acyl fluorides, which are important intermediates in organic synthesis .
In medicinal chemistry, trifluoromethylthiolated compounds exhibit improved metabolic stability, lipophilicity, and bioavailability, making them attractive candidates for drug development.
Mechanism of Action
The mechanism of action of N-(trifluoromethylthio)phthalimide involves its role as an electrophilic trifluoromethylthiolation reagent. The compound’s electrophilic sulfur center is attacked by nucleophiles, leading to the formation of trifluoromethylthiolated products. The reaction typically proceeds through the formation of an intermediate, which then undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds:
- Trifluoromethanesulfenyl chloride (CF3SCl)
- Trifluoromethylthioanisole (CF3SPh)
- Trifluoromethylthiobenzene (CF3SC6H5)
Uniqueness: N-(trifluoromethylthio)phthalimide stands out due to its stability and ease of handling compared to other trifluoromethylthiolation reagents. Unlike trifluoromethanesulfenyl chloride, which is highly reactive and difficult to handle, this compound is shelf-stable and can be used under mild conditions. This makes it a more practical and versatile reagent for various synthetic applications .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSRIIHFLPQCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-98-2 |
Source
|
Record name | N-(Trifluoromethylthio)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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